2-amino-N-(2,6-dimethylphenyl)butanamide 2-amino-N-(2,6-dimethylphenyl)butanamide 2-amino-2',6'-butyroxylidide is amino acid amide with 2,6-dimethylanilino and 2-aminobutanoyl components.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1854099
InChI: InChI=1S/C12H18N2O/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4,13H2,1-3H3,(H,14,15)
SMILES: CCC(C(=O)NC1=C(C=CC=C1C)C)N
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

2-amino-N-(2,6-dimethylphenyl)butanamide

CAS No.:

Cat. No.: VC1854099

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-(2,6-dimethylphenyl)butanamide -

Specification

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name 2-amino-N-(2,6-dimethylphenyl)butanamide
Standard InChI InChI=1S/C12H18N2O/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4,13H2,1-3H3,(H,14,15)
Standard InChI Key BKIOLJSGLVWVCP-UHFFFAOYSA-N
SMILES CCC(C(=O)NC1=C(C=CC=C1C)C)N
Canonical SMILES CCC(C(=O)NC1=C(C=CC=C1C)C)N

Introduction

Structural Characteristics and Identification

2-Amino-N-(2,6-dimethylphenyl)butanamide, also known as 2-amino-2',6'-butyroxylidide, is classified as an alpha amino acid amide within the broader category of carboxylic acids and derivatives. It features a butanamide backbone with an amino group at the 2-position and a 2,6-dimethylphenyl group attached to the nitrogen atom of the amide functionality . The compound is registered under CAS number 59359-46-5 and is represented in chemical databases such as PubChem (CID: 10420533) .

Structural Identifiers

The compound can be uniquely identified through several standardized chemical identifiers:

Identifier TypeValue
IUPAC Name2-amino-N-(2,6-dimethylphenyl)butanamide
InChIKeyBKIOLJSGLVWVCP-UHFFFAOYSA-N
SMILESCCC(N)C(=O)Nc1c(C)cccc1C
Molecular FormulaC₁₂H₁₈N₂O
CAS Number59359-46-5

The structure contains one unspecified atom stereocenter at the 2-position of the butanamide chain, which can lead to potential stereoisomers with different biological activities .

Physicochemical Properties

The physicochemical properties of 2-amino-N-(2,6-dimethylphenyl)butanamide are crucial for understanding its behavior in biological systems and its potential pharmaceutical applications.

Physical Properties

PropertyValue
Molecular Weight206.28 g/mol
Exact Molecular Mass206.14204 g/mol
Isotopic Mass206.141913202 g/mol
Heavy Atom Count15
Complexity208
Topological Polar Surface Area55.1 Ų
Log₁₀ Partition (octanol/water)0.84

These physical properties indicate a compound with moderate lipophilicity and membrane permeability potential, suggesting its ability to cross biological barriers such as the blood-brain barrier .

Molecular Characteristics

The molecular structure of 2-amino-N-(2,6-dimethylphenyl)butanamide features:

CharacteristicValue
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Unspecified Atom Stereocenter Count1

These characteristics suggest the compound has moderate conformational flexibility and hydrogen-bonding capabilities, which could influence its interactions with biological receptors .

Biological Activities and Applications

Although direct biological activity data for 2-amino-N-(2,6-dimethylphenyl)butanamide is limited in the provided search results, insights can be gained from the activities of structurally related compounds.

Anticonvulsant Activity

Structurally related compounds have been investigated for anticonvulsant properties. For example, a series of pharmacophoric hybrids of ameltolide-γ-aminobutyric acid (GABA)-amides were designed, synthesized, and evaluated for their anticonvulsant and neurotoxic properties. These compounds were tested using intraperitoneal maximal electroshock-induced seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous picrotoxin (scPIC)-induced seizure threshold tests .

Local Anesthetic Properties

The structural similarity to compounds like etidocaine (N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide), a known local anesthetic, suggests potential anesthetic applications for 2-amino-N-(2,6-dimethylphenyl)butanamide .

Structure-Activity Relationships

Understanding the relationship between structure and activity provides insights into the functional significance of various molecular components and guides the development of derivatives with enhanced properties.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceReported Activities
2-Amino-N-(2,6-dimethylphenyl)butanamideC₁₂H₁₈N₂O206.28Reference compoundNot directly specified in search results
2-Bromo-N-(2,6-diethylphenyl)butanamideC₁₄H₂₀BrNO298.22Bromine instead of amino group; ethyl instead of methyl groupsAntimicrobial activities; intermediate in organic synthesis
EtidocaineC₁₇H₂₈N₂ONot specified in resultsEthyl(propyl)amino group instead of amino groupLocal anesthetic
N-(2,6-dimethylphenyl)butanamideC₁₂H₁₇NO191.27No amino group at 2-positionPotential antimicrobial properties

Structural Features and Activity Implications

The 2,6-dimethylphenyl group is common to several compounds with local anesthetic or anticonvulsant activities, suggesting its importance for receptor binding or membrane interaction. The presence of the amino group at the 2-position distinguishes 2-amino-N-(2,6-dimethylphenyl)butanamide from simpler analogs and may contribute to its potential pharmacological properties through hydrogen bonding or acid-base interactions .

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